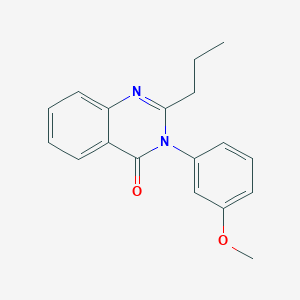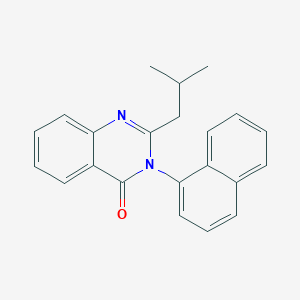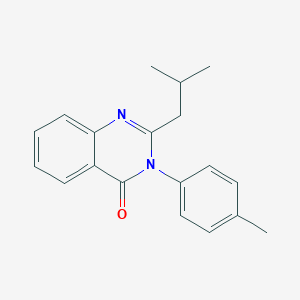
N-(1-phenylethyl)-2-propylpentanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-phenylethyl)-2-propylpentanamide, commonly known as NPP, is a synthetic compound that belongs to the family of amides. It is a white crystalline powder that is widely used in scientific research for its pharmacological properties. NPP is a potent and selective agonist for the alpha-2 adrenergic receptor, which plays a crucial role in regulating various physiological functions such as blood pressure, heart rate, and neurotransmitter release.
Wirkmechanismus
NPP acts as an agonist for the alpha-2 adrenergic receptor, which is a G protein-coupled receptor that is activated by the neurotransmitter norepinephrine. Activation of the alpha-2 receptor leads to the inhibition of adenylyl cyclase, which reduces the production of cyclic AMP (cAMP). The reduction in cAMP levels leads to the inhibition of protein kinase A (PKA) and the opening of potassium channels, which hyperpolarizes the cell membrane and reduces neurotransmitter release.
Biochemical and Physiological Effects:
NPP has been shown to produce a range of biochemical and physiological effects, including analgesia, sedation, anxiolysis, and hypotension. It has been demonstrated to reduce the release of various neurotransmitters such as norepinephrine, dopamine, and glutamate, which are involved in pain perception, mood regulation, and cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using NPP in scientific research is its high selectivity and affinity for the alpha-2 adrenergic receptor. This allows researchers to study the specific effects of alpha-2 receptor activation without interference from other receptors. Another advantage is that NPP is relatively easy to synthesize and purify, making it a cost-effective option for research.
However, there are also some limitations to using NPP in lab experiments. One limitation is that it has a relatively short half-life in vivo, which can make it difficult to maintain a steady-state concentration. Additionally, NPP has been shown to produce some off-target effects, such as the inhibition of voltage-gated calcium channels, which can complicate the interpretation of results.
Zukünftige Richtungen
There are several future directions for research on NPP and alpha-2 adrenergic receptors. One area of interest is the development of more selective agonists and antagonists for the different subtypes of the alpha-2 receptor, which could lead to the development of more targeted therapies for conditions such as depression, anxiety, and pain. Another area of interest is the investigation of the role of alpha-2 receptors in neurodegenerative diseases such as Alzheimer's and Parkinson's, which could lead to the development of new treatments for these conditions.
Conclusion:
In conclusion, N-(1-phenylethyl)-2-propylpentanamide is a synthetic compound that has been extensively used in scientific research to study the pharmacological properties of alpha-2 adrenergic receptors. It is a potent and selective agonist for the alpha-2A subtype of the receptor and has been shown to produce a range of biochemical and physiological effects. While there are some limitations to using NPP in lab experiments, it remains a valuable tool for investigating the role of alpha-2 receptors in various physiological processes.
Synthesemethoden
The synthesis of NPP involves the reaction of 1-phenylethylamine and 2-propylpentanoic acid in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) or N,N'-dicyclohexylcarbodiimide (DCC). The reaction is typically carried out in anhydrous conditions, and the product is purified using column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
NPP has been extensively used in scientific research to study the pharmacological properties of alpha-2 adrenergic receptors. It has been shown to exhibit a high affinity and selectivity for the alpha-2A subtype of the receptor, which is predominantly expressed in the brain. NPP has been used to investigate the role of alpha-2 adrenergic receptors in various physiological processes such as pain modulation, sedation, and the regulation of mood and behavior.
Eigenschaften
Molekularformel |
C16H25NO |
|---|---|
Molekulargewicht |
247.38 g/mol |
IUPAC-Name |
N-(1-phenylethyl)-2-propylpentanamide |
InChI |
InChI=1S/C16H25NO/c1-4-9-15(10-5-2)16(18)17-13(3)14-11-7-6-8-12-14/h6-8,11-13,15H,4-5,9-10H2,1-3H3,(H,17,18) |
InChI-Schlüssel |
XEXHDBWTRTWPQX-UHFFFAOYSA-N |
SMILES |
CCCC(CCC)C(=O)NC(C)C1=CC=CC=C1 |
Kanonische SMILES |
CCCC(CCC)C(=O)NC(C)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(2Z)-6-iodo-3-(4-methoxyphenyl)-2-[(2-oxoindol-3-yl)methylidene]-1H-quinazolin-4-one](/img/structure/B290244.png)
![2-(4-Chlorophenyl)-5,7-diethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B290248.png)
![ethyl 4-{[(1Z)-8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}benzoate](/img/structure/B290251.png)
![ethyl 4-{[(1Z)-4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}benzoate](/img/structure/B290252.png)
![ethyl 4-[(4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene)amino]benzoate](/img/structure/B290253.png)
![N-[anilino-[(4,6-dimethylpyrimidin-2-yl)amino]methylidene]-3-methylbenzamide](/img/structure/B290254.png)
![5-Butyl-2-[(4,6,7-trimethylquinazolin-2-yl)amino]pyrimidine-4,6-diol](/img/structure/B290260.png)


